2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[4-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-{[3-Cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[4-(methylsulfanyl)phenyl]acetamide is a compound of significant interest within the fields of chemistry and pharmaceuticals. With a complex structure featuring multiple functional groups, this compound offers a variety of potential applications, ranging from chemical synthesis to potential therapeutic uses. The combination of cyano, pyridinyl, sulfanyl, and phenyl groups within its structure gives it a unique set of chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[4-(methylsulfanyl)phenyl]acetamide typically involves a multi-step process:
Formation of the Pyridinyl Sulfanyl Intermediate: This involves the reaction of 3-cyano-6-methyl-4-(trifluoromethyl)pyridine with a thiol compound under controlled conditions, usually in the presence of a base such as potassium carbonate.
Acetamide Formation: The resulting intermediate then undergoes a nucleophilic substitution reaction with 4-(methylsulfanyl)phenylacetamide. This step typically requires a polar aprotic solvent like dimethylformamide (DMF) and a catalyst such as triethylamine.
Industrial Production Methods
Industrial production may scale these reactions to larger batch processes, incorporating:
Continuous flow reactors to ensure consistent mixing and reaction times.
Advanced purification techniques like crystallization and chromatography to yield high-purity products.
Process optimization strategies to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfanyl (thioether) sites, leading to the formation of sulfoxides and sulfones.
Reduction: The nitro groups present in some derivatives can be reduced to amines under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at the aromatic rings and the cyano group.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction Reagents: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution Reagents: Halogenation agents like N-bromosuccinimide (NBS), nucleophiles like sodium methoxide (NaOCH₃).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Varied depending on the substituent added (e.g., brominated derivatives).
Scientific Research Applications
2-{[3-Cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[4-(methylsulfanyl)phenyl]acetamide has diverse applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structural components.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways influenced by its functional groups.
Industry: Used in the formulation of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
Mechanism
The precise mechanism of action for its biological effects can be complex:
Molecular Targets: It may interact with specific enzymes or receptors, modifying their activity.
Pathways: Influences signaling pathways or metabolic processes, depending on its interaction with cellular components.
Comparison with Similar Compounds
Comparison and Uniqueness
When compared to similar compounds:
Structural Similarity: Compounds like 2-{[3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide share a similar core structure but lack the methylsulfanyl substitution, which can significantly alter their reactivity and application.
Functional Group Diversity: The presence of both cyano and trifluoromethyl groups in a single molecule makes it unique among related compounds, offering a combination of electron-withdrawing effects that can be leveraged in various chemical reactions.
Similar Compounds
2-{[3-Cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide
N-[4-(Methylsulfanyl)phenyl]acetamide
Properties
IUPAC Name |
2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3OS2/c1-10-7-14(17(18,19)20)13(8-21)16(22-10)26-9-15(24)23-11-3-5-12(25-2)6-4-11/h3-7H,9H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIOXEWLQBIIGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)SC)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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